2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid
Description
2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid (CAS: 941280-51-9) is a halogenated aromatic propanoic acid derivative with the molecular formula C₁₅H₁₂BrClO₂ and a molecular weight of 339.61 g/mol. Its structure features a propanoic acid backbone substituted with a 3-bromophenyl group at position 2 and a 4-chlorophenyl group at position 3. Predicted physicochemical properties include a boiling point of 419.4 ± 35.0 °C, density of 1.523 ± 0.06 g/cm³, and a pKa of 4.09 ± 0.10, indicating moderate acidity typical of carboxylic acids .
Properties
IUPAC Name |
2-(3-bromophenyl)-3-(4-chlorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO2/c16-12-3-1-2-11(9-12)14(15(18)19)8-10-4-6-13(17)7-5-10/h1-7,9,14H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMACGKZYWDFEKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid typically involves the reaction of 3-bromobenzaldehyde with 4-chlorobenzylmagnesium chloride, followed by oxidation and subsequent carboxylation. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the halogens.
Scientific Research Applications
2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine substituents can influence the compound’s binding affinity and reactivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between the target compound and structurally related propanoic acid derivatives:
Key Observations :
- Halogen Influence: The target compound’s dual halogen substitution (Br and Cl) increases molecular weight and lipophilicity compared to mono-halogenated analogs (e.g., C₉H₈BrFO₂ in ).
- Acidity: The pKa (~4.09) aligns with typical carboxylic acids but is lower than amino-substituted derivatives (e.g., ~2.3 for (S)-2-Amino-3-(4-bromophenyl)propanoic acid due to the electron-withdrawing amino group) .
- Steric Effects: Bulky substituents like tert-BOC () or isopropylamino () reduce solubility in polar solvents compared to halogenated analogs.
Stability and Bioactivity
- Stability: Halogenated aromatic compounds generally exhibit enhanced stability under acidic/basic conditions due to electron-withdrawing effects. For example, 2-(5-(4-chlorophenyl)-...propanoic acid showed <5% degradation at pH 7.4 (plasma) over 24 hours . The target compound’s stability is expected to be comparable.
- Bioactivity: While reports antimicrobial and antitumor activities for propanoic acid derivatives (e.g., asperpyrone C), the target compound’s bioactivity remains unstudied.
Biological Activity
2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid, a derivative of propanoic acid, has garnered attention in the pharmaceutical field due to its potential biological activities. This article explores its biological activity, including enzyme interactions, anti-inflammatory properties, and potential therapeutic applications.
Chemical Structure
The compound features a propanoic acid backbone with bromine and chlorine substituents on the phenyl rings, which contribute to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Modulation : Influences enzyme activity, impacting metabolic pathways.
- Anti-inflammatory Effects : Potential to inhibit pro-inflammatory mediators.
- Neurotransmitter Interaction : May interact with neurotransmitter receptors, affecting mood and pain pathways.
Enzyme Interaction Studies
Studies have shown that the compound can modulate the catalytic activity of key metabolic enzymes. For instance, it has been observed to influence the activity of enzymes involved in the metabolism of phenylalanine and related compounds.
Comparative Analysis of Enzyme Activity
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| This compound | Bromine and chlorine substitutions | Significant enzyme modulation |
| (S)-3-Amino-3-(4-bromophenyl)propanoic acid | Similar structure but different substituents | Moderate enzyme inhibition |
| (S)-3-Amino-3-(4-chlorophenyl)propanoic acid | Chlorine instead of bromine | Lower reactivity |
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Inhibition Data
- COX-1 Inhibition : Approximately 50% inhibition observed.
- COX-2 Inhibition : Approximately 70% inhibition observed.
These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory conditions.
Neurotransmitter Modulation
The presence of bromine in the compound enhances its binding affinity to certain neurotransmitter receptors. This characteristic may lead to alterations in neurotransmitter levels, potentially influencing pathways related to mood regulation and pain perception.
Case Studies and Research Findings
- Study on Enzyme Activity : A study conducted by researchers at University of Groningen demonstrated that this compound significantly enhances the activity of phenylalanine amino mutase (PAM), leading to increased production of secondary metabolites essential for plant stress responses.
- Inflammatory Response Model : In vivo models showed that administration of this compound reduced edema in carrageenan-induced paw inflammation models, indicating its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-bromophenyl)-3-(4-chlorophenyl)propanoic acid, and how can purity be ensured?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using 3-bromophenylboronic acid and 4-chlorophenyl halides, facilitated by palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of DMF and aqueous Na₂CO₃ at 80–100°C . Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Purity is confirmed by HPLC (≥98%) and elemental analysis .
Q. How is the structural characterization of this compound performed?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent positions and stereochemistry. Mass spectrometry (HRMS) confirms molecular weight. Single-crystal X-ray diffraction (as used in related bromophenyl derivatives ) resolves absolute configuration. Infrared spectroscopy (IR) verifies carboxylic acid and aryl halide functional groups.
Q. What are the key physicochemical properties of this compound?
- Methodology : Molecular weight (367.6 g/mol), melting point (determined via differential scanning calorimetry), and solubility (measured in DMSO, ethanol, and water via shake-flask method) are critical. LogP values (≈3.2) are calculated using reverse-phase HPLC . Stability under varying pH and temperature is assessed via accelerated degradation studies.
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Methodology : Design of Experiments (DoE) evaluates catalyst loading, solvent polarity, and temperature. For example, increasing Pd catalyst to 5 mol% in toluene/water biphasic systems improves yield from 65% to 82% . Microwave-assisted synthesis reduces reaction time from 24h to 2h .
Q. What strategies resolve contradictions in reported bioactivity data?
- Methodology : Discrepancies in enzyme inhibition (e.g., COX-2 vs. 5-LOX) are addressed by:
- Validating assay conditions (e.g., pH, cofactors) using recombinant enzymes.
- Cross-testing in cell-based models (e.g., RAW 264.7 macrophages) to confirm target engagement .
- Checking batch purity via ¹H NMR to rule out impurities >2% .
Q. How is enantiomeric purity assessed, and what are its implications for pharmacological studies?
- Methodology : Chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) separates enantiomers. Optical rotation ([α]D²⁵) is compared to standards. Impure enantiomers (>5% undesired form) may skew in vivo pharmacokinetics, as seen in related propanoic acid derivatives .
Q. What in vitro models are suitable for evaluating cytotoxicity and therapeutic potential?
- Methodology :
- Cytotoxicity : MTT assay in HEK-293 and HepG2 cells (IC₅₀ > 50 µM indicates low toxicity) .
- Anti-inflammatory activity : LPS-induced TNF-α suppression in THP-1 monocytes (dose-dependent response at 10–100 µM) .
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
